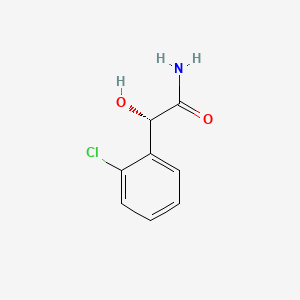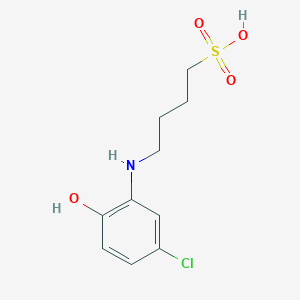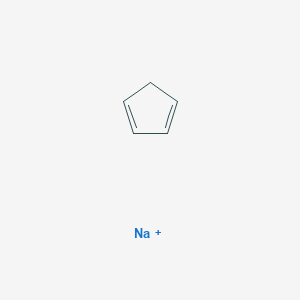
sodium;cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;cyclopenta-1,3-diene is a compound that consists of a sodium ion and a cyclopenta-1,3-diene anion. Cyclopenta-1,3-diene is an organic compound with the formula C₅H₆. It is a colorless liquid with a strong and unpleasant odor. At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This compound is often used as a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium;cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with sodium metal. This reaction is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
C5H6+Na→NaC5H5+H2
The reaction is exothermic and requires careful control of temperature and reaction conditions to ensure safety and high yield .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where cyclopentadiene is reacted with sodium metal under controlled conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadienone.
Reduction: It can be reduced to form cyclopentane.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions .
Major Products
The major products formed from these reactions include cyclopentadienone, cyclopentane, and various substituted cyclopentadienes .
Wissenschaftliche Forschungsanwendungen
Sodium;cyclopenta-1,3-diene has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which sodium;cyclopenta-1,3-diene exerts its effects involves the formation of the cyclopentadienyl anion. This anion acts as a ligand that can coordinate with various metal ions to form stable complexes. These complexes can then participate in a wide range of chemical reactions, including catalytic processes and polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: Similar in structure but lacks the sodium ion.
Dicyclopentadiene: A dimer of cyclopentadiene formed via a Diels–Alder reaction.
Cyclopentene: A hydrogenated derivative of cyclopentadiene.
Uniqueness
Sodium;cyclopenta-1,3-diene is unique due to the presence of the sodium ion, which imparts distinct chemical properties and reactivity compared to its analogs. The sodium ion enhances the stability of the cyclopentadienyl anion and facilitates its use as a ligand in organometallic chemistry .
Eigenschaften
Molekularformel |
C5H6Na+ |
|---|---|
Molekulargewicht |
89.09 g/mol |
IUPAC-Name |
sodium;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H6.Na/c1-2-4-5-3-1;/h1-4H,5H2;/q;+1 |
InChI-Schlüssel |
YCFFDNSCMFYJQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C1.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


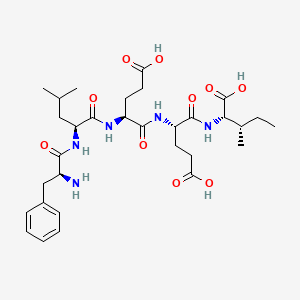

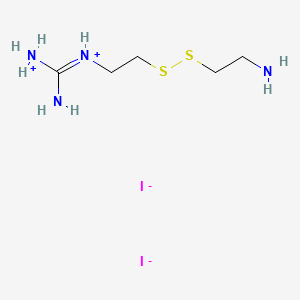
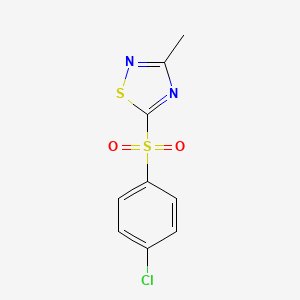
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
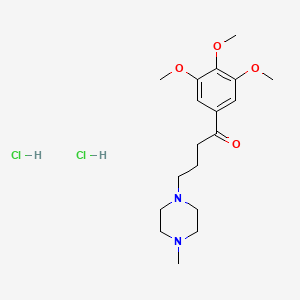
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
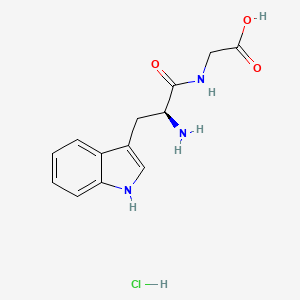
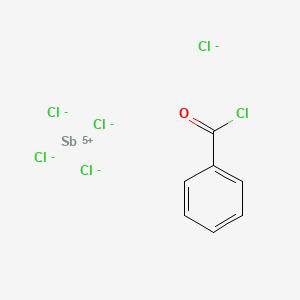
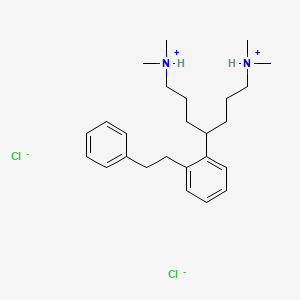
![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
